molecular formula C30H47NO B14335342 2-(Naphthalen-1-YL)-N-octadecylacetamide CAS No. 109576-36-5

2-(Naphthalen-1-YL)-N-octadecylacetamide

Cat. No.: B14335342
CAS No.: 109576-36-5
M. Wt: 437.7 g/mol
InChI Key: UZEPCMQGKBGHSX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-YL)-N-octadecylacetamide is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-YL)-N-octadecylacetamide typically involves the reaction of naphthalene derivatives with octadecylamine. One common method includes the acylation of naphthalene with octadecylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-YL)-N-octadecylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

2-(Naphthalen-1-YL)-N-octadecylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-YL)-N-octadecylacetamide involves its interaction with cellular components. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes involved in oxidative stress, providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-1-YL)-N-octadecylacetamide is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

109576-36-5

Molecular Formula

C30H47NO

Molecular Weight

437.7 g/mol

IUPAC Name

2-naphthalen-1-yl-N-octadecylacetamide

InChI

InChI=1S/C30H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-31-30(32)26-28-23-20-22-27-21-17-18-24-29(27)28/h17-18,20-24H,2-16,19,25-26H2,1H3,(H,31,32)

InChI Key

UZEPCMQGKBGHSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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